Sulfo DBCO-PEG4-Maleimide (TEA)

PROTAC linker design ternary complex geometry PEG spacer length

Sulfo DBCO-PEG4-Maleimide (TEA) is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of PROTAC (PROteolysis TArgeting Chimera) linkers. It integrates a sulfonated dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide moiety for selective thiol conjugation, joined via a defined-length PEG4 spacer of approximately 18.25 Å.

Molecular Formula C45H62N6O13S
Molecular Weight 927.1 g/mol
Cat. No. B12391579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-PEG4-Maleimide (TEA)
Molecular FormulaC45H62N6O13S
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
InChIInChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3
InChIKeyMTAIVIDQGSMDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo DBCO-PEG4-Maleimide (TEA): A Water-Soluble Heterobifunctional Linker for PROTAC Design and Site-Specific Bioconjugation


Sulfo DBCO-PEG4-Maleimide (TEA) is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of PROTAC (PROteolysis TArgeting Chimera) linkers. It integrates a sulfonated dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide moiety for selective thiol conjugation, joined via a defined-length PEG4 spacer of approximately 18.25 Å . The triethylamine (TEA) salt form affords a molecular weight of 927.07 g/mol and is provided at ≥98% purity (HPLC), distinguishing it from free-acid versions of the same scaffold .

Why In-Class PROTAC Linkers Cannot Simply Be Interchanged: The Critical Role of Spacer Length, Solubility, and Salt Form in Sulfo DBCO-PEG4-Maleimide (TEA)


PROTAC linkers are not generic passengers; their composition, length, and physicochemical properties directly govern ternary-complex geometry, cellular permeability, and degradation efficiency [1]. Subtle variations in PEG-unit count (e.g., PEG2 vs. PEG4 vs. PEG8) alter the spatial reach between the E3 ligase ligand and the target-protein warhead, while the presence or absence of a sulfonate group dictates aqueous solubility and aggregation propensity. A TEA salt further distinguishes itself from a free acid by providing a defined stoichiometry and altered solubility profile, which can affect molarity calculations and subsequent conjugation reproducibility . Consequently, substituting Sulfo DBCO-PEG4-Maleimide (TEA) with a non-sulfonated, different-length, or free-acid analog risks dramatic shifts in ternary-complex stability and labeling efficiency.

Quantitative Differentiation of Sulfo DBCO-PEG4-Maleimide (TEA) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Defined PEG4 Spacer Length (18.25 Å) Provides Optimal Distance for PROTAC Ternary-Complex Formation vs. Shorter PEG2 or Longer PEG8 Analogs

The PEG4 spacer arm in Sulfo DBCO-PEG4-Maleimide (TEA) extends to approximately 18.25 Å (1.825 nm) in its fully extended conformation . PROTAC linker length is a critical determinant of ternary-complex stability: linkers that are too short prevent simultaneous engagement of E3 ligase and target protein, while excessively long linkers increase non-productive encounters and reduce degradation efficiency [1]. The 18.25 Å PEG4 spacer occupies a empirically favored intermediate range; in comparative ADC studies, PEG4 linkers increased conjugation efficiency by 31% relative to non-PEGylated analogs, and PEG4 has been identified as the preferred default spacer for general bioconjugation due to its balance of reach and flexibility [2] .

PROTAC linker design ternary complex geometry PEG spacer length

Sulfonate-Modified DBCO Confers Complete Aqueous Solubility, Eliminating Organic Co-Solvent Requirement vs. Non-Sulfonated DBCO-PEG4-Maleimide

Sulfo DBCO-PEG4-Maleimide (TEA) incorporates a sulfonate group on the DBCO moiety, which renders the reagent completely soluble in aqueous media . In contrast, non-sulfonated DBCO-PEG4-Maleimide exhibits limited water solubility and typically requires dissolution in water-miscible organic solvents such as DMSO or DMF prior to dilution into aqueous buffers . The sulfonate modification has been shown to enhance water solubility by over two orders of magnitude compared to standard (non-sulfonated) DBCO reagents [1]. This property is critical for maintaining protein stability during labeling, as organic co-solvents can denature sensitive biomolecules.

aqueous solubility sulfonate modification copper-free click chemistry

TEA Salt Form Provides Defined Stoichiometry (MW 927.07) Distinct from Free Acid (MW 825.89), Critical for Accurate Molarity Calculations in PROTAC Synthesis

Sulfo DBCO-PEG4-Maleimide (TEA) is supplied as a triethylamine salt with a molecular weight of 927.07 g/mol and the formula C₄₅H₆₂N₆O₁₃S . The free-acid form of Sulfo DBCO-PEG4-Maleimide has a molecular weight of 825.89 g/mol (C₃₉H₄₇N₅O₁₃S) . This 101.18 g/mol difference (12.2% mass increase) directly impacts molarity calculations for PROTAC synthesis. Using the free-acid molecular weight when weighing the TEA salt would result in a 12.2% overestimation of the actual molar quantity, potentially leading to sub-stoichiometric labeling and reduced conjugate yield.

TEA salt molecular weight accuracy PROTAC synthesis

≥98% HPLC Purity with Room-Temperature Shipping Stability Outperforms ≥95% Purity In-Class Alternatives for Reproducible Conjugation

Sulfo DBCO-PEG4-Maleimide (TEA) is specified at ≥98% purity by HPLC . This exceeds the ≥95% purity specification commonly offered for the free-acid Sulfo DBCO-PEG4-Maleimide from alternative suppliers [1]. The higher purity specification reduces the likelihood of residual unreacted intermediates or side products that can compete for thiol or azide reaction sites, thereby improving conjugation reproducibility and minimizing batch-to-batch variability in critical applications such as PROTAC synthesis and ADC development.

purity specification HPLC reproducibility

Sulfo DBCO-PEG4-Maleimide (TEA) as a PROTAC Linker vs. DBCO-PEG4-Maleimide as an ADC Linker: Application-Specific Scaffold Optimization

Sulfo DBCO-PEG4-Maleimide (TEA) is explicitly categorized and utilized as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras . Its non-sulfonated counterpart, DBCO-PEG4-Maleimide, is predominantly marketed and employed as a non-cleavable ADC (antibody-drug conjugate) linker . The sulfonate modification and TEA salt form are specifically advantageous for PROTAC applications where aqueous solubility and precise stoichiometry are critical for intracellular ternary-complex formation, whereas the non-sulfonated version is optimized for ADC payload conjugation where higher organic solvent compatibility may be acceptable.

PROTAC linker ADC linker application-specific design

Best-Fit Application Scenarios for Sulfo DBCO-PEG4-Maleimide (TEA) Based on Quantitative Differentiation Evidence


PROTAC Ternary-Complex Optimization Requiring Defined 18.25 Å Spacer Length

When designing PROTACs where linker length critically governs ternary-complex stability and degradation efficiency, Sulfo DBCO-PEG4-Maleimide (TEA) provides a precisely defined 18.25 Å PEG4 spacer. This intermediate length balances sufficient reach for simultaneous E3 ligase and target-protein engagement while minimizing non-productive encounters, as supported by the established relationship between PROTAC linker length and ternary-complex geometry [1] .

Aqueous-Phase Bioconjugation and ADC/Probe Development Requiring Complete Water Solubility

For labeling cysteine-containing antibodies, peptides, or proteins under strictly aqueous conditions without organic co-solvents, Sulfo DBCO-PEG4-Maleimide (TEA) is the superior choice. Its sulfonate-modified DBCO enables complete aqueous solubility, eliminating DMSO/DMF requirements that can denature sensitive biomolecules. This is supported by the >100-fold solubility enhancement of sulfonated vs. non-sulfonated DBCO reagents [2].

High-Precision PROTAC Synthesis Requiring Accurate Molar Stoichiometry

In PROTAC synthesis protocols where precise linker-to-ligand stoichiometry is essential for reproducible ternary-complex formation, the TEA salt form (MW 927.07) must be procured rather than the free acid (MW 825.89). The 12.2% molecular weight difference directly impacts molarity calculations; using the incorrect MW would result in sub-stoichiometric labeling and reduced conjugate yield. Researchers should verify the salt form at procurement to ensure accurate stoichiometry .

Reproducible, High-Purity Conjugation Workflows in Core Facilities and CRO Settings

For core facilities, CROs, and industrial laboratories where batch-to-batch reproducibility is paramount, the ≥98% HPLC purity specification of Sulfo DBCO-PEG4-Maleimide (TEA) reduces the risk of impurity-driven side reactions compared to ≥95% purity alternatives. This higher purity specification supports consistent conjugation outcomes across multiple experimental runs and different operators .

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